Egfr-IN-18

Description

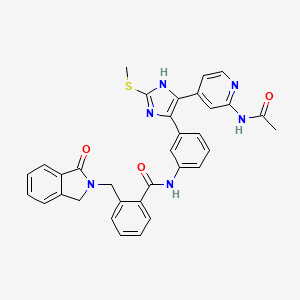

Structure

3D Structure

Properties

Molecular Formula |

C33H28N6O3S |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

N-[3-[5-(2-acetamido-4-pyridinyl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-2-[(3-oxo-1H-isoindol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C33H28N6O3S/c1-20(40)35-28-17-22(14-15-34-28)30-29(37-33(38-30)43-2)21-10-7-11-25(16-21)36-31(41)26-12-5-3-8-23(26)18-39-19-24-9-4-6-13-27(24)32(39)42/h3-17H,18-19H2,1-2H3,(H,36,41)(H,37,38)(H,34,35,40) |

InChI Key |

MYCFQBCOJLOXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4CN5CC6=CC=CC=C6C5=O |

Origin of Product |

United States |

Foundational & Exploratory

EGFR-IN-18: A Technical Guide to its Mechanism of Action as a Potent Inhibitor of Triple-Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EGFR-IN-18, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The document focuses on its activity against clinically relevant resistance mutations, particularly the triple-mutant EGFR (L858R/T790M/C797S), which poses a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical and potential cellular effects.

Introduction to this compound

This compound is a small molecule inhibitor designed to target mutations in the EGFR kinase domain that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). Its chemical formula is C₃₃H₂₈N₆O₃S, and its structure is presented below. A key feature of this compound is its potent activity against the L858R/T790M/C797S triple-mutant EGFR, a common mechanism of resistance to third-generation TKIs like osimertinib.

Quantitative Inhibitory Activity

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the EGFR kinase. Its potency and selectivity have been characterized through in vitro biochemical assays.

| Target | IC₅₀ (nM) | Selectivity (vs. WT) |

| EGFR (L858R/T790M/C797S) | 4.9[1][2][3][4][5][6] | ~9.6-fold |

| EGFR (Wild-Type) | 47[1][2][3][4][5][6] | 1 |

Table 1: In vitro inhibitory activity of this compound against triple-mutant and wild-type EGFR.

The data clearly indicates that this compound is a highly potent inhibitor of the drug-resistant triple-mutant EGFR, while exhibiting significantly lower activity against the wild-type form of the receptor. This selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the therapeutic window.

Postulated Mechanism of Action and Signaling Pathway Inhibition

Based on its potent inhibition of the EGFR kinase, the primary mechanism of action of this compound is the blockade of downstream signaling pathways that are constitutively activated by mutant EGFR. By binding to the ATP-binding site of the EGFR kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cancer cell proliferation, survival, and metastasis.

Figure 1: Postulated inhibition of EGFR signaling pathways by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section provides detailed, representative methodologies for key experiments that are typically used to characterize such inhibitors.

In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ of an inhibitor against a purified kinase.

Figure 2: Workflow for a TR-FRET based kinase inhibition assay.

Methodology:

-

Compound Preparation: A 10-point serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then further diluted in kinase buffer.

-

Reaction Setup: In a 384-well plate, the purified recombinant EGFR kinase (e.g., L858R/T790M/C797S mutant) is mixed with the LanthaScreen™ Eu-anti-GST antibody and the various concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the kinase.

-

Tracer Addition: An Alexa Fluor™ conjugated, ATP-competitive kinase tracer is added to the wells.

-

Second Incubation: The plate is incubated for another period (e.g., 60 minutes) to allow the tracer to bind to the kinase.

-

Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a fluorescence plate reader. A high TR-FRET signal indicates tracer binding (no inhibition), while a low signal indicates displacement of the tracer by the inhibitor.

-

Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells harboring relevant EGFR mutations (e.g., NCI-H1975, which expresses L858R/T790M) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.

-

Detection: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of the inhibitor on the phosphorylation status of key proteins in the EGFR signaling pathway.

Figure 3: Workflow for Western Blot analysis of EGFR signaling.

Methodology:

-

Cell Treatment and Lysis: EGFR-mutant cancer cells are treated with varying concentrations of this compound for a defined period. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation of downstream signaling proteins.

Conclusion

This compound is a potent and selective inhibitor of the clinically significant L858R/T790M/C797S triple-mutant EGFR. Its mechanism of action is centered on the direct inhibition of the EGFR kinase, leading to the suppression of critical downstream signaling pathways involved in cancer cell proliferation and survival. The provided experimental protocols offer a framework for the further characterization of this compound and other novel EGFR inhibitors. Further studies are warranted to fully elucidate its cellular effects, in vivo efficacy, and potential as a therapeutic agent for the treatment of resistant NSCLC.

References

- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Target Selectivity Profile of a Kinase Inhibitor: A Technical Guide Framework

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "EGFR-IN-18." Therefore, this document serves as an in-depth technical guide and template for characterizing the target selectivity profile of a hypothetical, novel Epidermal Growth Factor Receptor (EGFR) inhibitor, which we will refer to as "Hypothetical Inhibitor A." The data presented herein is illustrative and intended to provide researchers, scientists, and drug development professionals with a framework for presenting and interpreting selectivity data.

Introduction: The Critical Role of Target Selectivity in Kinase Inhibitor Drug Discovery

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] While EGFR has emerged as a prime therapeutic target, the development of effective and safe inhibitors hinges on a thorough understanding of their target selectivity.

Selectivity profiling is the comprehensive assessment of an inhibitor's potency against its intended target relative to its activity against other kinases and cellular proteins. A highly selective inhibitor preferentially binds to and inhibits the target kinase (e.g., EGFR) with significantly greater potency than other kinases. This profile is crucial as off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Conversely, in some instances, a specific multi-target profile can be advantageous. This guide outlines the essential components of a target selectivity profile, including quantitative data on inhibitory activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Selectivity Profile of Hypothetical Inhibitor A

The kinase inhibitory activity of Hypothetical Inhibitor A was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each kinase.

Biochemical Kinase Inhibition Profile

The following table summarizes the biochemical potency of Hypothetical Inhibitor A against EGFR, its common mutants, other ErbB family members, and a selection of representative off-target kinases from different families.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR WT |

| ErbB Family | ||

| EGFR (Wild-Type) | 1.2 | 1.0 |

| EGFR (L858R) | 0.8 | 1.5 |

| EGFR (Exon 19 Del) | 0.5 | 2.4 |

| EGFR (T790M) | 25.6 | 0.05 |

| HER2 (ErbB2) | 150 | 0.008 |

| HER4 (ErbB4) | >10,000 | <0.0001 |

| Selected Off-Target Kinases | ||

| ABL1 | >10,000 | <0.0001 |

| SRC | 8,500 | 0.00014 |

| VEGFR2 | 1,200 | 0.001 |

| FGFR1 | >10,000 | <0.0001 |

| PDGFRβ | 9,800 | 0.00012 |

| CDK2 | >10,000 | <0.0001 |

| p38α (MAPK14) | >10,000 | <0.0001 |

Data is illustrative.

Cellular Anti-proliferative Activity

The anti-proliferative effects of Hypothetical Inhibitor A were evaluated in a panel of human cancer cell lines with varying EGFR status to assess on-target cellular activity. The half-maximal growth inhibition (GI50) was determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | EGFR Status | GI50 (nM) |

| NCI-H1975 | NSCLC | L858R, T790M | 30.2 |

| PC-9 | NSCLC | Exon 19 Del | 2.1 |

| A431 | Epidermoid Carcinoma | Wild-Type, Overexpressed | 15.8 |

| MDA-MB-231 | Breast Cancer | Wild-Type | >10,000 |

| Calu-3 | NSCLC | Wild-Type | 8,900 |

Data is illustrative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the kinase active site.[4]

Materials:

-

Recombinant human EGFR (or other kinases)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Hypothetical Inhibitor A) serially diluted in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Reagent Preparation: Prepare a 3X solution of the test compound series in kinase buffer containing 3% DMSO. Prepare a 3X solution of the Kinase/Eu-Antibody mixture in kinase buffer. Prepare a 3X solution of the Tracer in kinase buffer.

-

Assay Assembly: To each well of the microplate, add 5 µL of the 3X test compound solution.

-

Kinase Addition: Add 5 µL of the 3X Kinase/Eu-Antibody mixture to each well.

-

Tracer Addition & Incubation: Add 5 µL of the 3X Tracer solution to initiate the binding reaction.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium and supplements

-

Test compound (Hypothetical Inhibitor A)

-

CellTiter-Glo® Reagent

-

96-well, opaque-walled microplates suitable for cell culture

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: Prepare a serial dilution of Hypothetical Inhibitor A in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

-

Incubation: Return the plate to the incubator and culture for 72 hours.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the GI50 value.

Mandatory Visualizations

Diagrams are provided to illustrate key biological and experimental concepts.

References

An In-Depth Technical Guide to the In Vitro Kinase Assay of EGFR-IN-18

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of EGFR-IN-18 against the Epidermal Growth Factor Receptor (EGFR). As a critical transmembrane protein, EGFR's tyrosine kinase activity is a key regulator of cellular processes, and its dysregulation is a hallmark of various cancers. Consequently, the development of potent and selective EGFR inhibitors is a primary focus in oncology drug discovery. This document outlines the fundamental principles of EGFR signaling, details established protocols for assessing inhibitor potency, and presents a framework for data analysis and visualization. The methodologies described herein are foundational for the preclinical characterization of novel EGFR inhibitors like this compound.

The EGFR Signaling Pathway: A Brief Overview

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, differentiation, and migration. In many cancer types, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and tumor progression.

Figure 1: Simplified EGFR Signaling Pathway.

In Vitro EGFR Kinase Assay: Experimental Protocols

The in vitro kinase assay is a fundamental tool for determining the inhibitory potency of a compound against a target kinase. The following protocols are widely used and can be adapted for the characterization of this compound.

Radiometric [³³P]-ATP Filter Binding Assay

This classic method measures the incorporation of a radiolabeled phosphate group from [³³P]-ATP into a substrate peptide.

Materials:

-

Active EGFR kinase domain (recombinant)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[³³P]-ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing EGFR kinase and the peptide substrate in the kinase reaction buffer.

-

Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration ≤1%) to the reaction mixture in a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding [³³P]-ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will pass through.

-

Wash the filter plate multiple times with the stop solution to remove unbound radioactivity.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

ADP-Glo™ Luminescence-Based Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Active EGFR kinase domain

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer

-

This compound (or other test compounds) in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a white-walled multiwell plate by combining the EGFR enzyme, substrate, and serial dilutions of this compound in the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the desired temperature for a set time.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP and then measure the newly synthesized ATP through a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition based on the luminescence signal.

Figure 2: General Workflow for an In Vitro EGFR Kinase Assay.

Data Presentation and Analysis

The primary output of an in vitro kinase assay is the determination of the half-maximal inhibitory concentration (IC₅₀) value for the test compound. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Quantitative Data Summary

The inhibitory activity of this compound would be determined against wild-type EGFR and potentially against clinically relevant mutant forms. The results should be presented in a clear, tabular format for easy comparison.

| Compound | Target Kinase | IC₅₀ (nM) | Assay Method |

| This compound | EGFR (Wild-Type) | Data Not Available | Radiometric / Luminescence |

| This compound | EGFR (T790M Mutant) | Data Not Available | Radiometric / Luminescence |

| This compound | EGFR (L858R Mutant) | Data Not Available | Radiometric / Luminescence |

| Reference Inhibitor | EGFR (Wild-Type) | Value | Method |

Note: As of the latest search, specific quantitative data for a compound designated "this compound" is not publicly available. The table above serves as a template for data presentation.

IC₅₀ Curve Generation

The percentage of inhibition data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC₅₀ value.

Figure 3: Logical Flow for IC50 Determination.

Conclusion

The in vitro kinase assay is an indispensable tool in the early-stage development of targeted cancer therapies. The protocols and data analysis frameworks detailed in this guide provide a robust foundation for the characterization of novel EGFR inhibitors such as this compound. Accurate and reproducible determination of IC₅₀ values is a critical first step in assessing the potential of a compound to become a clinically effective therapeutic agent. Further studies, including selectivity profiling against other kinases and cell-based assays, are necessary to build a comprehensive understanding of the inhibitor's biological activity.

Methodological & Application

Application Notes and Protocols for EGFR-IN-18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of EGFR-IN-18, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutant forms of the receptor such as L858R/T790M/C797S. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for in vitro and in vivo research applications.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with specific solubility characteristics that must be considered for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common laboratory solvents. It is highly recommended to consult the manufacturer's product datasheet for the most accurate and lot-specific information.

| Solvent | Solubility (Approximate) | Concentration for Stock Solution |

| DMSO | ≥ 50 mg/mL | 10 mM - 50 mM |

| Ethanol | Insoluble | Not Recommended |

| Water | Insoluble | Not Recommended |

| PBS (pH 7.2) | Insoluble | Not Recommended |

Note: The solubility data presented here is based on typical values. Actual solubility may vary between different lots of the compound. Always refer to the Certificate of Analysis provided by the supplier for precise data.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in DMSO, for long-term storage.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Balance

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period (5-10 minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the concentrated stock solution to prepare working solutions for use in cell-based assays or other experiments.

Materials:

-

Concentrated this compound stock solution (in DMSO)

-

Appropriate cell culture medium or experimental buffer

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

-

Dilution: Perform a serial dilution of the stock solution with the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium while vortexing gently. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular toxicity.

-

-

Final Concentration: Ensure the final concentration of this compound is appropriate for the intended experiment. This compound potently inhibits the enzymatic activity of L858R/T790M/C797S mutant EGFR with an IC50 value of 4.9 nM, while the IC50 for wild-type EGFR is 47 nM.[1]

-

Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical stability and biological activity.

| Form | Storage Temperature | Shelf Life (Typical) | Notes |

| Solid Powder | -20°C | ≥ 2 years | Store in a dry, dark place. Protect from moisture and light. |

| Stock Solution (DMSO) | -20°C or -80°C | ≥ 6 months | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |

| Working Solution (Aqueous) | 4°C | ≤ 24 hours | Prepare fresh for each experiment. Do not store for long-term use. |

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. EGFR inhibitors like this compound block these signaling events.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow: Dissolution and Storage of this compound

This workflow diagram provides a visual guide to the key steps in preparing and storing this compound for experimental use.

References

Application Notes and Protocols for the Study of EGFR Exon 18 Mutations in Non-Small Cell Lung Cancer (NSCLC)

A focus on Tyrosine Kinase Inhibitors (TKIs)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific inhibitor with the designation "EGFR-IN-18" was identified in a comprehensive search of scientific literature. The following application notes and protocols are based on research conducted with known EGFR tyrosine kinase inhibitors (TKIs) that have demonstrated activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 18 mutations. The information provided is intended to serve as a guide for the preclinical evaluation of compounds targeting these specific mutations.

Introduction to EGFR Exon 18 Mutations in NSCLC

Mutations in the epidermal growth factor receptor (EGFR) gene are well-established drivers of non-small cell lung cancer (NSCLC). While the most common mutations occur in exons 19 and 21, mutations in exon 18 account for approximately 3-5% of all EGFR mutations in NSCLC patients.[1] The most prevalent exon 18 mutations are point mutations at the G719 residue (e.g., G719A/C/S/D) and the E709 residue (e.g., E709K/A).[1][2][3] These mutations lead to the constitutive activation of the EGFR tyrosine kinase, promoting uncontrolled cell proliferation and survival.[4][5]

Targeted therapy with EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC.[6][7] However, the efficacy of different TKIs can vary depending on the specific EGFR mutation. Preclinical and clinical studies have shown that NSCLC harboring exon 18 mutations, particularly G719X, exhibit sensitivity to second-generation TKIs like afatinib and neratinib.[1][8]

These application notes provide an overview of the methodologies used to investigate the efficacy of TKIs against EGFR exon 18 mutations in a research setting.

Data Presentation

Table 1: In Vitro Inhibitory Activity of EGFR TKIs Against Exon 18 Mutations

| Cell Line/Mutation | 1st Gen. TKI (Gefitinib) IC90 (nM) | 2nd Gen. TKI (Afatinib) IC90 (nM) | 2nd Gen. TKI (Neratinib) IC90 (nM) | 3rd Gen. TKI (Osimertinib) IC90 (nM) |

| Ba/F3 - EGFR G719A | >1000 | 150 | 20 | >1000 |

| Ba/F3 - EGFR E709K | >1000 | 350 | 40 | >1000 |

| Ba/F3 - EGFR Del18 (delE709_T710insD) | >1000 | 500 | 250 | >1000 |

| Ba/F3 - EGFR Del19 | 20 | 20 | 1 | 15 |

Data compiled from in vitro studies on engineered Ba/F3 cell lines expressing different EGFR mutations.[1] IC90 represents the concentration required to inhibit 90% of cell growth.

Table 2: Clinical Efficacy of EGFR TKIs in NSCLC Patients with G719X Mutations

| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| First-Generation TKIs (Gefitinib, Erlotinib) | 35% - 56% | Not consistently reported |

| Second-Generation TKIs (Afatinib, Neratinib) | ~80% | 13.8 months (Afatinib) |

Clinical data is a compilation from various studies and represents the general findings for patients with G719X mutations.[1][2][3][8]

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic effect of a test inhibitor on NSCLC cells harboring EGFR exon 18 mutations.

Materials:

-

NSCLC cell lines (e.g., Ba/F3 or NIH/3T3 cells engineered to express EGFR G719A, E709K, or other exon 18 mutations)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitor (e.g., a novel TKI) and control inhibitors (e.g., afatinib, gefitinib)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Spectrophotometer or luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor and control inhibitors in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50/IC90 values.

Western Blot Analysis of EGFR Signaling Pathway

Objective: To assess the effect of a test inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cells treated with the test inhibitor as described above.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

Visualizations

EGFR Signaling Pathway in NSCLC

Caption: EGFR signaling pathway in NSCLC with exon 18 mutations and TKI inhibition.

Experimental Workflow for In Vitro TKI Evaluation

Caption: Workflow for evaluating the in vitro efficacy of a TKI.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are EGFR-G719X inhibitors and how do they work? [synapse.patsnap.com]

- 5. Determining EGFR-TKI sensitivity of G719X and other uncommon EGFR mutations in non-small cell lung cancer: Perplexity and solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]

- 8. Advances in the Treatment of Rare Epidermal Growth Factor Receptor Mutations in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: EGFR Inhibitor (EGFR-IN-18)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, referred to here as EGFR-IN-18. For the purposes of providing concrete data, information on the well-characterized EGFR inhibitors Gefitinib and Erlotinib is used as a proxy for this compound, as solubility issues are common among small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many small molecule kinase inhibitors, has low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium (e.g., cell culture media, PBS). Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of EGFR inhibitors like Gefitinib and Erlotinib.[1][2][3][4][5][6] Ethanol and Dimethylformamide (DMF) can also be used, but solubility may be lower compared to DMSO.[1][2][3]

Q3: I've prepared my stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue. Here are a few troubleshooting steps:

-

Increase the volume of the aqueous medium: Diluting the DMSO stock into a larger volume of medium can help maintain solubility.

-

Vortex while diluting: Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

-

Warm the aqueous medium: Gently warming the medium to 37°C may improve solubility.

-

Prepare an intermediate dilution: Instead of a single large dilution, try a serial dilution approach.

-

Check the final concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of the compound.

Q4: How should I store my this compound stock solution?

A4: Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2][3][6] It is generally not recommended to store aqueous dilutions for more than one day.[1][2][3]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common solubility problems encountered during experiments with this compound.

| Problem | Possible Cause | Recommended Solution |

| Compound will not dissolve in the primary solvent (e.g., DMSO). | Insufficient solvent volume or low-quality solvent. | Increase the volume of the solvent. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can also aid dissolution. |

| Precipitation occurs immediately upon dilution into aqueous media. | The final concentration is above the aqueous solubility limit. The dilution was performed too quickly or without adequate mixing. | Decrease the final concentration of the inhibitor. Add the DMSO stock dropwise to the aqueous medium while vigorously stirring or vortexing. |

| The solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution of the stock solution or formation of micro-precipitates. | Centrifuge the diluted solution at a low speed to pellet any precipitates and use the supernatant. Filter the solution through a 0.22 µm syringe filter. |

| Loss of inhibitor activity over time in aqueous solution. | The compound may be unstable in an aqueous environment. | Prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock. Avoid storing working solutions for extended periods.[1][2][3] |

Data Presentation: Solubility of Representative EGFR Inhibitors

The following tables summarize the solubility of Gefitinib and Erlotinib in common laboratory solvents. This data can be used as a reference when working with this compound.

Table 1: Gefitinib Solubility

| Solvent | Solubility | Reference |

| DMSO | ~20-89 mg/mL | [1][2][4][5] |

| Ethanol | ~0.3-4 mg/mL | [1][2][4] |

| DMF | ~20 mg/mL | [1][2] |

| Water | <1 mg/mL (Sparingly soluble) | [5] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |

Table 2: Erlotinib Solubility

| Solvent | Solubility | Reference |

| DMSO | ~25 mg/mL | [3] |

| DMF | ~50 mg/mL | [3] |

| Ethanol | ~0.25-10 mg/mL | [3][7][8] |

| Methanol | ~10 mg/mL (at 50°C) | [7] |

| Water | Insoluble/Very slightly soluble | [8][9] |

| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound completely. Gentle warming in a 37°C water bath can be used if necessary.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

-

Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the specified time. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Visualizations

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Experimental Workflow for EGFR Inhibitor Testing.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: EGFR Inhibitor Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering inconsistent results during experiments with EGFR inhibitors. Given that "EGFR-IN-18" is not a widely documented inhibitor, this guide will focus on common issues observed with widely used EGFR inhibitors such as Gefitinib and Erlotinib, which can serve as a proxy for troubleshooting.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high levels of cell death even at low concentrations of the EGFR inhibitor?

Possible Causes:

-

Off-target effects: The inhibitor may be affecting other kinases or cellular pathways essential for cell survival.

-

Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.

-

Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibitor or the experimental conditions.

-

Incorrect inhibitor concentration: There might be an error in the calculation of the inhibitor's final concentration.

Troubleshooting Steps:

-

Perform a dose-response curve: Test a wide range of inhibitor concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

-

Include a solvent control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of the inhibitor to rule out solvent toxicity.

-

Use a positive control cell line: Test the inhibitor on a cell line known to be sensitive to EGFR inhibition to confirm the inhibitor's activity.

-

Verify inhibitor concentration: Double-check all calculations and ensure proper dilution of the stock solution.

-

Assess apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis, which can provide insights into the mechanism of toxicity.

Q2: My EGFR inhibitor is not showing the expected inhibitory effect on EGFR phosphorylation or downstream signaling.

Possible Causes:

-

Cell line resistance: The cells may have intrinsic or acquired resistance to the EGFR inhibitor. This could be due to secondary mutations in EGFR (e.g., T790M) or activation of bypass signaling pathways.[1][2]

-

Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.

-

Insufficient incubation time: The incubation time with the inhibitor may not be long enough to see a significant effect.

-

High cell confluence: High cell density can sometimes lead to altered cell signaling and reduced inhibitor efficacy.

-

Presence of growth factors in serum: Growth factors in the cell culture serum can activate EGFR and compete with the inhibitor.

Troubleshooting Steps:

-

Sequence the EGFR gene: In your cell line to check for known resistance mutations.

-

Test for bypass pathway activation: Use inhibitors for other pathways (e.g., MET, AXL) in combination with the EGFR inhibitor to see if the inhibitory effect is restored.

-

Use a fresh stock of the inhibitor: Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment.

-

Perform a time-course experiment: Treat cells with the inhibitor for different durations to determine the optimal incubation time.

-

Optimize cell seeding density: Ensure that cells are in the exponential growth phase and not over-confluent at the time of treatment.

-

Serum starve the cells: Before treatment to reduce the background EGFR activation from serum growth factors.

Q3: I am seeing inconsistent results between replicate experiments.

Possible Causes:

-

Variability in cell culture: Differences in cell passage number, confluency, or overall health can lead to variable responses.

-

Inconsistent inhibitor preparation: Errors in pipetting or dilution can lead to different effective concentrations between experiments.

-

Assay variability: The experimental assay itself may have inherent variability.

Troubleshooting Steps:

-

Standardize cell culture practices: Use cells within a defined passage number range, seed them at a consistent density, and regularly check for mycoplasma contamination.

-

Prepare a large batch of inhibitor stock solution: Aliquot and store it properly to ensure the same stock is used for a series of experiments.

-

Include appropriate controls in every experiment: This includes positive, negative, and solvent controls to monitor for consistency.

-

Increase the number of replicates: This will help to improve the statistical power of your experiments and identify outliers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for typical EGFR tyrosine kinase inhibitors (TKIs)?

EGFR TKIs, such as Gefitinib and Erlotinib, are small molecules that competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to an inhibition of cell proliferation and survival.[2][3]

Q2: What are the common mechanisms of resistance to EGFR inhibitors?

The most common mechanism of acquired resistance to first-generation EGFR TKIs is the development of a secondary mutation in the EGFR gene, most notably the T790M "gatekeeper" mutation. This mutation alters the ATP binding pocket, reducing the affinity of the inhibitor. Other resistance mechanisms include the amplification of bypass signaling pathways, such as MET or HER2, which can reactivate downstream signaling even in the presence of EGFR inhibition.[1][2]

Q3: How should I properly dissolve and store my EGFR inhibitor?

Most small molecule EGFR inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent EGFR Inhibitor Activity

| Observed Issue | Potential Cause | Recommended Action |

| High Cell Viability (Lack of Inhibition) | Cell line resistance (e.g., T790M mutation) | Sequence EGFR gene; test 3rd generation inhibitors (e.g., Osimertinib). |

| Activation of bypass pathways (e.g., MET) | Co-treat with an inhibitor for the suspected bypass pathway. | |

| Inactive inhibitor compound | Use a fresh, validated batch of the inhibitor. | |

| Low Cell Viability (High Toxicity) | Off-target effects | Perform a kinase profiling assay to identify off-target interactions. |

| Solvent toxicity | Include a vehicle-only control (e.g., DMSO). | |

| Incorrect inhibitor concentration | Verify calculations and perform a dose-response curve. | |

| Variable Results Between Replicates | Inconsistent cell culture conditions | Standardize cell passage number and confluency. |

| Pipetting errors | Use calibrated pipettes and prepare master mixes. | |

| Assay variability | Increase the number of technical and biological replicates. |

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with the desired concentrations of the EGFR inhibitor (and a vehicle control) for the determined optimal time (e.g., 2 hours).

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. Use an appropriate loading control antibody (e.g., GAPDH or β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the EGFR inhibitor (and a vehicle control).

-

Incubation: Incubate the cells for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and incubate until the formazan crystals are fully dissolved.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Caption: EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor.

Caption: A logical workflow for troubleshooting inconsistent results in EGFR inhibitor experiments.

References

- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Bioavailability of EGFR-IN-18

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of EGFR-IN-18, a representative poorly soluble EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Like many kinase inhibitors, this compound is characterized by low aqueous solubility, which can significantly limit its oral bioavailability.[1][2][3] Poor bioavailability leads to variable and suboptimal drug exposure, potentially compromising therapeutic efficacy and leading to inconsistent experimental results.[3][4]

Q2: What are the primary factors limiting the oral bioavailability of poorly soluble EGFR inhibitors like this compound?

A2: The primary limiting factors include:

-

Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[3][5]

-

High Melting Point and Molecular Weight: These physicochemical properties can negatively impact dissolution rates.[6]

-

First-Pass Metabolism: Significant metabolism of the drug in the liver before it reaches systemic circulation can reduce its bioavailability.[4]

-

Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, preventing its absorption.

Q3: What are the common formulation strategies to improve the bioavailability of compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs:

-

Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5] Techniques include micronization and nanomilling.

-

Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[5]

-

Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[6] Self-emulsifying drug delivery systems (SEDDS) are a common example.[6]

-

Salt Formation: Creating a salt form of the drug can sometimes improve its solubility and dissolution characteristics. Lipophilic salt formation is a strategy that has been explored for kinase inhibitors.[6]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.

Possible Cause & Solution

| Possible Cause | Suggested Troubleshooting Steps |

| Inadequate Formulation | The formulation may not be robust enough to overcome the poor solubility of this compound. |

| Solution: Develop and screen multiple formulation strategies. Compare a simple suspension to an amorphous solid dispersion and a lipid-based formulation (e.g., SEDDS). Evaluate the in vitro dissolution of each formulation under biorelevant conditions (simulated gastric and intestinal fluids). | |

| Food Effect | The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. |

| Solution: Standardize the feeding schedule for your in vivo studies. Conduct pilot studies in both fasted and fed states to characterize the food effect. This will help in designing more consistent and reproducible experiments. | |

| Improper Dosing Technique | Inconsistent administration of the oral dose can lead to variability. |

| Solution: Ensure that the dosing volume is appropriate for the animal model and that the formulation is homogenous (well-suspended) at the time of administration. Use precise oral gavage techniques. |

Issue 2: Low or undetectable plasma levels of this compound after oral administration.

Possible Cause & Solution

| Possible Cause | Suggested Troubleshooting Steps |

| Very Poor Solubility and Dissolution | The compound may be precipitating in the gastrointestinal tract before it can be absorbed. |

| Solution: Re-evaluate the formulation. Consider more advanced enabling formulations such as nano-suspensions or supersaturating drug delivery systems. These can help maintain the drug in a solubilized state for a longer period.[5] | |

| High First-Pass Metabolism | The drug is being extensively metabolized in the liver.[4] |

| Solution: Conduct an intravenous (IV) administration study to determine the absolute bioavailability. If the absolute bioavailability is low despite good absorption (indicated by high plasma levels after IV dosing), first-pass metabolism is likely a major contributor. In such cases, co-administration with a CYP3A4 inhibitor (if ethically permissible in the experimental design) could be explored to understand the metabolic pathway.[4] | |

| Analytical Method Not Sensitive Enough | The concentration of the drug in the plasma may be below the limit of detection of the analytical method. |

| Solution: Optimize the bioanalytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ). This may involve improving sample extraction and cleanup procedures or optimizing mass spectrometry parameters. |

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Different this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.

Methodology:

-

Prepare Formulations:

-

Suspension: Suspend this compound in a vehicle such as 0.5% methylcellulose.

-

Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64) using a solvent evaporation or hot-melt extrusion method.

-

Lipid-Based Formulation (SEDDS): Prepare a self-emulsifying drug delivery system by mixing this compound with oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP).

-

-

Prepare Dissolution Media:

-

Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5.

-

Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0.

-

-

Dissolution Test:

-

Use a USP Apparatus II (paddle apparatus).

-

Add the formulation equivalent to a specific dose of this compound to 900 mL of the dissolution medium maintained at 37°C.

-

Stir at a constant speed (e.g., 75 rpm).

-

Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Filter the samples and analyze the concentration of dissolved this compound by HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Plot the concentration of dissolved drug versus time to generate dissolution profiles for each formulation in each medium.

-

Compare the extent and rate of dissolution among the different formulations.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

-

Groups:

-

Group 1 (IV): this compound in a suitable solubilizing vehicle for intravenous administration (e.g., DMSO/PEG400/Saline).

-

Group 2 (Oral Suspension): this compound suspension administered by oral gavage.

-

Group 3 (Oral ASD): this compound amorphous solid dispersion administered by oral gavage.

-

Group 4 (Oral SEDDS): this compound lipid-based formulation administered by oral gavage.

-

-

Dosing:

-

Administer a single dose of this compound (e.g., 10 mg/kg).

-

For oral groups, animals should be fasted overnight prior to dosing.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

-

Sample Analysis:

-

Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

-

Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

-

Data Presentation

Table 1: Hypothetical In Vitro Dissolution Data for this compound Formulations

| Formulation | Maximum Concentration in FaSSIF (µg/mL) |

| Suspension | 0.5 |

| Amorphous Solid Dispersion | 15.2 |

| Lipid-Based Formulation (SEDDS) | 25.8 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose Route | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | Absolute Bioavailability (F%) |

| Solution | IV | 1500 | 3200 | - |

| Suspension | Oral | 150 | 960 | 30% |

| Amorphous Solid Dispersion | Oral | 450 | 1920 | 60% |

| Lipid-Based Formulation (SEDDS) | Oral | 700 | 2560 | 80% |

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

Caption: Workflow for the development and evaluation of formulations to improve bioavailability.

Troubleshooting Logic for Low Bioavailability

Caption: A logical approach to troubleshooting low oral bioavailability of EGFR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Cell Line Specific Responses to Gefitinib (Iressa®)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Gefitinib?

Gefitinib is an anilinoquinazoline compound that acts as a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This inhibition of EGFR signaling leads to the suppression of cancer cell proliferation and induction of apoptosis.[2]

Q2: Which cell lines are sensitive to Gefitinib?

Cell line sensitivity to Gefitinib is strongly correlated with the presence of activating mutations in the EGFR gene, particularly in-frame deletions in exon 19 and the L858R point mutation in exon 21.[4][5] Non-small cell lung cancer (NSCLC) cell lines harboring these mutations, such as PC-9 and HCC827, are generally highly sensitive to Gefitinib.[6][7]

Q3: Which cell lines are resistant to Gefitinib?

Resistance to Gefitinib can be intrinsic or acquired. Cell lines with wild-type EGFR or those with other oncogenic driver mutations like KRAS are often intrinsically resistant.[8] Acquired resistance in initially sensitive cell lines is frequently associated with the emergence of a secondary mutation in the EGFR kinase domain, most commonly the T790M "gatekeeper" mutation.[9][10] The T790M mutation increases the affinity of EGFR for ATP, thereby reducing the binding efficacy of Gefitinib.[5] Other resistance mechanisms include the amplification of the MET proto-oncogene and activation of alternative signaling pathways like PI3K/Akt.[10][11]

Q4: What is the recommended working concentration for Gefitinib in cell culture?

The optimal working concentration of Gefitinib varies depending on the cell line and the specific assay. For in vitro experiments, it is typically used in a range from 0.1 to 10 µM.[12] For sensitive cell lines, the IC50 (the concentration that inhibits 50% of cell growth) can be in the nanomolar range, while resistant cell lines may require micromolar concentrations to observe an effect.[6][13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: How should I prepare and store Gefitinib?

Gefitinib is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 10 mg of the powder in 2.24 ml of DMSO.[12] It is recommended to store the lyophilized powder and the stock solution at -20°C, protected from light.[12] To maintain potency, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles and use it within 3 months of reconstitution.[12]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low inhibition of cell growth in a supposedly sensitive cell line. | 1. Incorrect drug concentration: The concentration of Gefitinib may be too low for the specific cell line or experimental conditions. 2. Cell line integrity: The cell line may have lost its sensitivity due to genetic drift or misidentification. 3. Drug degradation: The Gefitinib stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Serum interference: Components in the fetal bovine serum (FBS) may interfere with Gefitinib activity. | 1. Perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the IC50 value for your cell line. 2. Verify the identity of your cell line using short tandem repeat (STR) profiling and check for the presence of sensitizing EGFR mutations. 3. Prepare a fresh stock solution of Gefitinib and store it properly in aliquots at -20°C. 4. Consider reducing the serum concentration during the drug treatment period, if compatible with cell health. |

| High background signal in Western blot for phosphorylated EGFR (p-EGFR). | 1. High basal EGFR activity: Some cell lines have high endogenous levels of EGFR phosphorylation even without exogenous ligand stimulation. 2. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 3. Inadequate washing: Insufficient washing steps can lead to non-specific antibody binding. | 1. Serum-starve the cells for several hours before treatment to reduce basal signaling. 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washing steps after antibody incubations. |

| Inconsistent IC50 values between experiments. | 1. Variability in cell seeding density: Different initial cell numbers can affect the final cell viability readout. 2. Variation in treatment duration: The duration of Gefitinib exposure can influence the observed IC50. 3. Metabolic state of cells: The metabolic activity of cells can vary between experiments, affecting assays like the MTT assay. | 1. Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy. 2. Maintain a consistent drug incubation time for all experiments. 3. Standardize cell culture conditions, including passage number and confluency, to ensure a consistent metabolic state. |

| Development of drug resistance during long-term culture with Gefitinib. | 1. Selection of pre-existing resistant clones: A small subpopulation of resistant cells may be present in the initial culture. 2. Acquisition of new resistance mutations: Prolonged exposure to the drug can lead to the development of resistance mechanisms, such as the T790M mutation. | 1. Use early passage cells for your experiments to minimize the presence of resistant subpopulations. 2. Analyze the EGFR gene for secondary mutations (e.g., T790M) in the resistant cell population. Consider using a next-generation EGFR inhibitor if T790M is detected. |

Data Presentation

Table 1: Gefitinib IC50 Values in Various NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib Sensitivity | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | Sensitive | 77.26 | [6] |

| HCC827 | Exon 19 Deletion | Sensitive | 13.06 | [6] |

| H3255 | L858R | Sensitive | 3 | [13] |

| H1650 | Exon 19 Deletion | Resistant | > 10,000 | [13][14] |

| H1975 | L858R + T790M | Resistant | > 10,000 | [14] |

| A549 | Wild-Type | Resistant | > 10,000 | [15] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Gefitinib on the viability of adherent cancer cell lines in a 96-well format.

Materials:

-

Adherent cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of Gefitinib in complete growth medium. A typical concentration range would be from 0.001 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Gefitinib concentration.

-

Remove the medium from the wells and add 100 µL of the prepared Gefitinib dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol describes the detection of total and phosphorylated EGFR in cell lysates following Gefitinib treatment.

Materials: